2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium)
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Overview
Description
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) is a fluorinated analog of adenosine triphosphate (ATP). This compound is known for its role as an ATP analog, which means it can mimic the behavior of ATP in various biochemical processes. It is particularly noted for its strong inhibitory effects on poly(AU) synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves the fluorination of adenosine derivatives. One common method includes the use of Therminator DNA polymerases for the highly accurate synthesis of fully 2’-fluoro-modified oligonucleotides . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the precise incorporation of the fluorine atom.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) often involves large-scale chemical synthesis using advanced biotechnological methods. Enzymatic processes, such as those involving mutated purine nucleoside phosphorylases, have shown promise in achieving high yields and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in phosphorylation and dephosphorylation reactions, similar to natural ATP.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various DNA polymerases and RNA polymerases. The conditions often require specific pH levels, temperatures, and the presence of cofactors such as magnesium ions.
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) include modified nucleotides and oligonucleotides, which are used in various biochemical assays and research applications .
Scientific Research Applications
2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves its role as an ATP analog. It exerts its effects by inhibiting poly(AU) synthesis through a mixed-type inhibition mechanism. This means it can bind to both the enzyme and the substrate, thereby preventing the synthesis of poly(AU) sequences . The molecular targets include various RNA polymerases and other enzymes involved in nucleotide synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-2’-azidoadenosine triphosphate
- 2’-Deoxy-2’-fluoroadenosine triphosphate
- 2’-Fluoro-2’-deoxy-ATP
Uniqueness
What sets 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) apart from similar compounds is its strong inhibitory effect on poly(AU) synthesis and its specific fluorine substitution, which enhances its stability and efficacy in biochemical assays .
Properties
Molecular Formula |
C10H11FLi4N5O12P3 |
---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1 |
InChI Key |
KBUMVRYFCCRIEW-RBLJNHJVSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |
Origin of Product |
United States |
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